4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine
Overview
Description
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine is a brominated organic compound belonging to the class of tetrahydropyridines This compound features a bromine atom attached to the fourth carbon of a six-membered ring with a propyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine typically involves the bromination of 1-propyl-1,2,3,6-tetrahydropyridine. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent and reaction conditions can be optimized to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted tetrahydropyridines.
Scientific Research Applications
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary based on the compound's role in the biological system.
Comparison with Similar Compounds
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as 4-chloro-1-propyl-1,2,3,6-tetrahydropyridine and 4-iodo-1-propyl-1,2,3,6-tetrahydropyridine These compounds differ in the halogen atom attached to the tetrahydropyridine ring, which can influence their reactivity and applications
Properties
IUPAC Name |
4-bromo-1-propyl-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN/c1-2-5-10-6-3-8(9)4-7-10/h3H,2,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFUFWOTLOTEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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